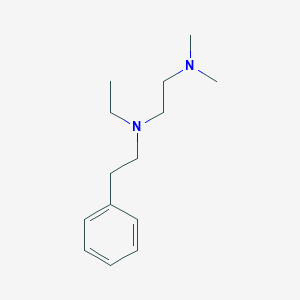![molecular formula C13H21NO B5874856 2-[(2-methylbenzyl)(propyl)amino]ethanol](/img/structure/B5874856.png)
2-[(2-methylbenzyl)(propyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methylbenzyl)(propyl)amino]ethanol, also known as MPAE, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPAE is a tertiary amine that is structurally similar to other compounds that have been shown to have anti-inflammatory and analgesic effects. In
科学的研究の応用
2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have a variety of potential therapeutic applications, including anti-inflammatory, analgesic, and antitumor effects. In one study, 2-[(2-methylbenzyl)(propyl)amino]ethanol was found to inhibit the production of inflammatory cytokines in human macrophages, suggesting that it could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. In another study, 2-[(2-methylbenzyl)(propyl)amino]ethanol was shown to have potent analgesic effects in a mouse model of neuropathic pain, suggesting that it could be useful in the treatment of chronic pain conditions. Additionally, 2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have antitumor effects in vitro, suggesting that it could be useful in the treatment of cancer.
作用機序
The exact mechanism of action of 2-[(2-methylbenzyl)(propyl)amino]ethanol is not fully understood, but it is believed to act through several different pathways. One proposed mechanism is that 2-[(2-methylbenzyl)(propyl)amino]ethanol inhibits the production of inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response. Another proposed mechanism is that 2-[(2-methylbenzyl)(propyl)amino]ethanol activates the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation. Finally, it has been suggested that 2-[(2-methylbenzyl)(propyl)amino]ethanol may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the activation of TRPV1 ion channels, and the induction of apoptosis in cancer cells. Additionally, 2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have antioxidant effects, which may contribute to its anti-inflammatory and antitumor properties. However, more research is needed to fully understand the biochemical and physiological effects of 2-[(2-methylbenzyl)(propyl)amino]ethanol.
実験室実験の利点と制限
One advantage of using 2-[(2-methylbenzyl)(propyl)amino]ethanol in lab experiments is that it is relatively easy to synthesize and purify, and it has a high yield. Additionally, 2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have potent anti-inflammatory, analgesic, and antitumor effects, which make it a promising candidate for further research. However, one limitation of using 2-[(2-methylbenzyl)(propyl)amino]ethanol in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, more research is needed to determine the optimal dosage and administration of 2-[(2-methylbenzyl)(propyl)amino]ethanol for different therapeutic applications.
将来の方向性
There are several potential future directions for research on 2-[(2-methylbenzyl)(propyl)amino]ethanol. One direction is to further investigate its mechanism of action, in order to better understand how it produces its anti-inflammatory, analgesic, and antitumor effects. Another direction is to explore its potential use in combination with other drugs or therapies, in order to enhance its therapeutic effects. Finally, more research is needed to determine the optimal dosage and administration of 2-[(2-methylbenzyl)(propyl)amino]ethanol for different therapeutic applications, in order to maximize its effectiveness and minimize any potential side effects.
合成法
The synthesis of 2-[(2-methylbenzyl)(propyl)amino]ethanol involves the reaction of 2-methylbenzylamine and propylene oxide in the presence of a catalyst such as potassium hydroxide. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by distillation or chromatography. The yield of 2-[(2-methylbenzyl)(propyl)amino]ethanol is typically high, and the purity can be confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy.
特性
IUPAC Name |
2-[(2-methylphenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-8-14(9-10-15)11-13-7-5-4-6-12(13)2/h4-7,15H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQXNGCDVGBEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5874775.png)
![2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)
![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874787.png)


![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)


![nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5874826.png)

![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)
![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)
